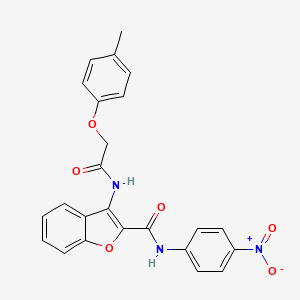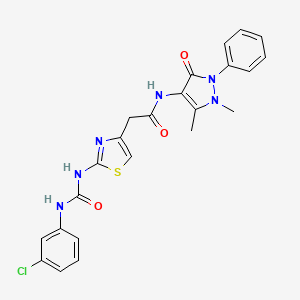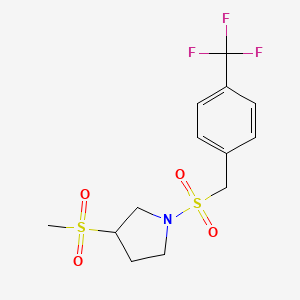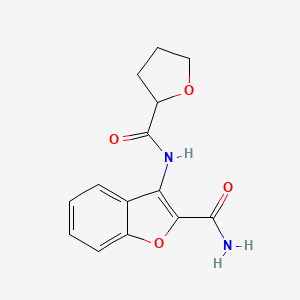![molecular formula C15H16BrNO2 B2716594 4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol CAS No. 1232777-35-3](/img/structure/B2716594.png)
4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C15H16BrNO2 and a molecular weight of 322.2 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C15H16BrNO2 . Unfortunately, detailed structural analysis such as bond lengths, angles, and conformation is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 322.2 and a molecular formula of C15H16BrNO2 . More specific properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Molecular Interaction Analysis
A study by Demircioğlu et al. (2019) on a similar compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, focused on its synthesis, characterization through spectroscopic techniques, and molecular structure analysis using single crystal X-ray diffraction. The research explored the compound's molecular electrostatic potential, nonlinear optical properties, and interactions with DNA bases, offering insights into its chemical activity and potential applications in material science and molecular electronics Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019.
Molecular Structure and Spectroscopic Properties
Ajibade and Andrew (2021) reported on molecular structures of related compounds, highlighting their significance as starting materials for the synthesis of various chemical entities such as azo dyes and dithiocarbamates. This study underscores the importance of these compounds in synthetic chemistry, providing a basis for the development of novel materials with potential applications in dyes and electronic devices Ajibade & Andrew, 2021.
Phosphodiesterase Activity and Synthetic Applications
Ren et al. (2011) synthesized a novel asymmetric phenol-based ligand with significant implications for modeling the activity of phosphodiesterases, enzymes critical in various biological processes. This research not only contributes to our understanding of enzyme activity but also opens avenues for the development of therapeutic agents targeting specific phosphodiesterases Ren, Lu, Cai, Shi, Jiang, Chen, Zheng, & Liu, 2011.
Antioxidant Activity and Biological Interactions
Research on bromophenol derivatives from Rhodomela confervoides by Xu et al. (2003) showcased their antibacterial properties, highlighting the potential of these compounds in developing new antimicrobial agents. Such studies are crucial in the search for novel treatments against resistant bacterial strains Xu, Fan, Yan, Li, Niu, & Tseng, 2003.
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol” are not explicitly mentioned in the search results. As with all chemicals, it’s important to handle it with care, avoid dust formation, avoid breathing in mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2-[(2-ethoxyanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-2-19-15-6-4-3-5-13(15)17-10-11-9-12(16)7-8-14(11)18/h3-9,17-18H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRXIAZFYUXWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)
![2,5-dichloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2716512.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2716513.png)
![(Z)-1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2716516.png)



![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2716523.png)


![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2716527.png)
![methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2716528.png)

![[2-[(9-Ethylcarbazol-3-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2716532.png)
